molecular formula C8H7BrZn B13887393 bromozinc(1+);ethenylbenzene

bromozinc(1+);ethenylbenzene

Cat. No.: B13887393
M. Wt: 248.4 g/mol
InChI Key: UPAIHQXNWCNTRT-UHFFFAOYSA-M
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Description

Bromozinc(1+);ethenylbenzene, also known as phenethylzinc bromide, is an organozinc compound that features a bromozinc cation and an ethenylbenzene anion. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);ethenylbenzene can be synthesized through the reaction of ethenylbenzene with zinc and a brominating agent. A common method involves the use of ethyl bromoacetate and zinc in tetrahydrofuran under an argon atmosphere at room temperature . The reaction typically proceeds through the formation of a bromozinc intermediate, which then reacts with ethenylbenzene to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and inert atmosphere to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action for bromozinc(1+);ethenylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution . This intermediate can then undergo further transformations, leading to the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Phenethylzinc chloride: Similar to bromozinc(1+);ethenylbenzene but with a chloride anion instead of bromide.

    Phenethylzinc iodide: Another analog with an iodide anion.

Uniqueness

This compound is unique due to its specific reactivity and the types of reactions it can undergo. The bromide anion can influence the reactivity and selectivity of the compound in various chemical transformations, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H7BrZn

Molecular Weight

248.4 g/mol

IUPAC Name

bromozinc(1+);ethenylbenzene

InChI

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1

InChI Key

UPAIHQXNWCNTRT-UHFFFAOYSA-M

Canonical SMILES

C=[C-]C1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

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